molecular formula C22H22ClFN4O2 B2877891 N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251556-79-2

N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2877891
CAS No.: 1251556-79-2
M. Wt: 428.89
InChI Key: VDTCSTHVDSCENW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-5-6-19(18(23)11-14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(24)12-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCSTHVDSCENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and an oxadiazole moiety, which are known for their biological activity. The molecular formula is C16H18ClFN3OC_{16}H_{18}ClFN_3O with a molecular weight of approximately 307.79 g/mol.

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities, including anticancer properties. These compounds often act through the inhibition of various enzymes and pathways involved in tumor growth and proliferation:

  • Inhibition of Kinases : Many oxadiazole derivatives have shown inhibitory effects on kinases such as EGFR and Src, which are critical in cancer cell signaling pathways .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells, thereby reducing tumor viability .
  • Cell Cycle Arrest : The compound may also affect cell cycle progression, leading to growth inhibition in cancerous cells.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)0.67EGFR inhibition
HCT-116 (Colon)0.80Induction of apoptosis
ACHN (Renal)0.87Cell cycle arrest
MDA-MB-435 (Breast)6.82Inhibition of Src kinase

Study on Anticancer Activity

A study published in MDPI evaluated several 1,2,4-oxadiazole derivatives for their anticancer activity using the National Cancer Institute's guidelines. Among these, this compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.67 to 6.82 µM .

Molecular Docking Studies

Molecular docking studies indicate that this compound has a high binding affinity for target proteins involved in cancer progression. For instance, it showed promising results against EGFR with a binding energy value indicative of strong interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.